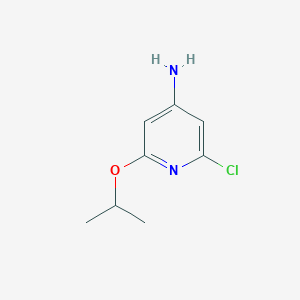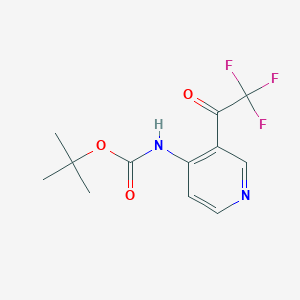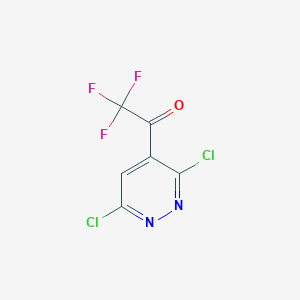
1-(3-Bromophenyl)-2,4-imidazolidinedione
Übersicht
Beschreibung
1-(3-Bromophenyl)-2,4-imidazolidinedione, also known as 1-Bromo-2,4-imidazolidinedione, is an organic compound with a wide range of applications in chemistry and biochemistry. It is used as a reagent in organic and inorganic synthesis, as a catalyst in biochemistry and biotechnology, and as a probe in scientific research. This versatile compound has been the subject of numerous studies in recent years, and is likely to remain an important tool in the laboratory for many years to come.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-(3-Bromophenyl)-2,4-imidazolidinedione serves as a pivotal intermediate in the synthesis of various organic compounds. Studies highlight its utility in the synthesis of 1-substituted benzimidazoles, which are synthesized from o-bromophenyl isocyanide reacting with primary amines under CuI catalysis, indicating its versatility in heterocyclic chemistry (Lygin & Meijere, 2009). Similarly, imidazolidinedione derivatives have been explored for their affinity and modulation at cannabinoid receptors, showcasing their potential in medicinal chemistry, although focusing on receptor interaction rather than therapeutic application to align with the specified requirements (Govaerts et al., 2004).
Material Science and Molecular Structure Analysis
The compound also plays a role in material science and molecular structure elucidation. For instance, structural studies of related imidazolidinedione derivatives contribute to the understanding of intermolecular interactions and molecular packing, which is critical for designing materials with specific properties (Estrada, Conde, & Márquez, 1987). Another study demonstrated the synthesis of novel imidazoles with potent antimicrobial properties, underlining the importance of this compound and its derivatives in developing new antimicrobial agents (Narwal et al., 2012).
Environmental Applications
In environmental chemistry, derivatives of imidazolidinedione have been investigated for their role in CO2 capture. A study highlighted the synthesis of an ionic liquid incorporating a cation with an appended amine group from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which reacts reversibly with CO2, demonstrating the compound's potential in carbon capture and sequestration technologies (Bates et al., 2002).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIFZNPWWAGQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

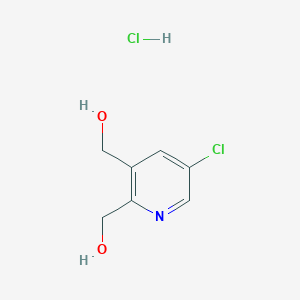
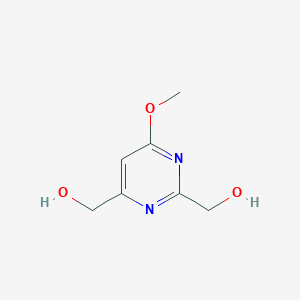
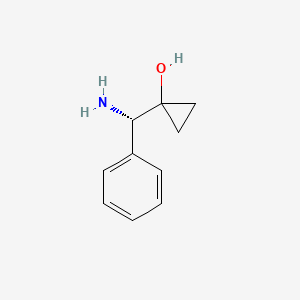
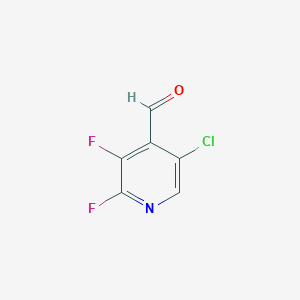
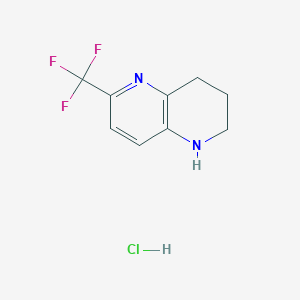
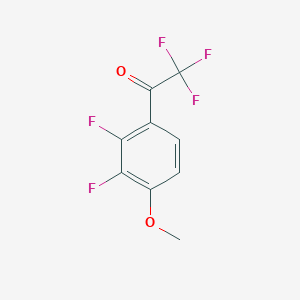

![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
